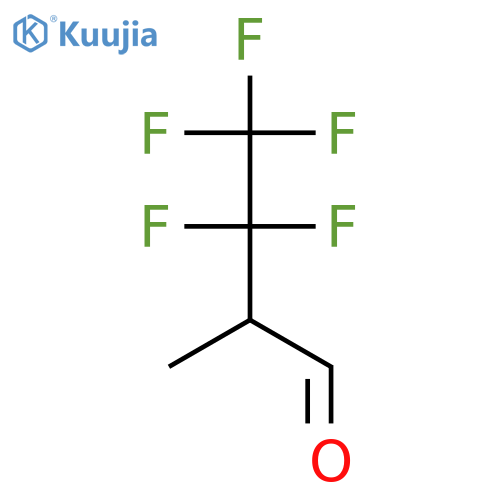Cas no 111160-49-7 (3,3,4,4,4-pentafluoro-2-methylbutanal)

111160-49-7 structure
商品名:3,3,4,4,4-pentafluoro-2-methylbutanal
CAS番号:111160-49-7
MF:C5H5F5O
メガワット:176.084619283676
MDL:MFCD24681731
CID:1196630
PubChem ID:71335490
3,3,4,4,4-pentafluoro-2-methylbutanal 化学的及び物理的性質
名前と識別子
-
- Butanal, 3,3,4,4,4-pentafluoro-2-methyl-
- 3,3,4,4,4-pentafluoro-2-methylbutanal
- DTXSID40763445
- 111160-49-7
- DKHFPSFEJWWBMM-UHFFFAOYSA-N
- SCHEMBL1766800
- EN300-1938585
-
- MDL: MFCD24681731
- インチ: InChI=1S/C5H5F5O/c1-3(2-11)4(6,7)5(8,9)10/h2-3H,1H3
- InChIKey: DKHFPSFEJWWBMM-UHFFFAOYSA-N
- ほほえんだ: CC(C=O)C(C(F)(F)F)(F)F
計算された属性
- せいみつぶんしりょう: 176.02605
- どういたいしつりょう: 176.02605559g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 17.1Ų
じっけんとくせい
- PSA: 17.07
3,3,4,4,4-pentafluoro-2-methylbutanal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1938585-0.1g |
3,3,4,4,4-pentafluoro-2-methylbutanal |
111160-49-7 | 0.1g |
$1144.0 | 2023-09-17 | ||
| Enamine | EN300-1938585-5.0g |
3,3,4,4,4-pentafluoro-2-methylbutanal |
111160-49-7 | 5g |
$3770.0 | 2023-06-03 | ||
| Enamine | EN300-1938585-1.0g |
3,3,4,4,4-pentafluoro-2-methylbutanal |
111160-49-7 | 1g |
$1299.0 | 2023-06-03 | ||
| Enamine | EN300-1938585-2.5g |
3,3,4,4,4-pentafluoro-2-methylbutanal |
111160-49-7 | 2.5g |
$2548.0 | 2023-09-17 | ||
| Enamine | EN300-1938585-10g |
3,3,4,4,4-pentafluoro-2-methylbutanal |
111160-49-7 | 10g |
$5590.0 | 2023-09-17 | ||
| Enamine | EN300-1938585-1g |
3,3,4,4,4-pentafluoro-2-methylbutanal |
111160-49-7 | 1g |
$1299.0 | 2023-09-17 | ||
| Enamine | EN300-1938585-10.0g |
3,3,4,4,4-pentafluoro-2-methylbutanal |
111160-49-7 | 10g |
$5590.0 | 2023-06-03 | ||
| Enamine | EN300-1938585-0.25g |
3,3,4,4,4-pentafluoro-2-methylbutanal |
111160-49-7 | 0.25g |
$1196.0 | 2023-09-17 | ||
| Enamine | EN300-1938585-0.05g |
3,3,4,4,4-pentafluoro-2-methylbutanal |
111160-49-7 | 0.05g |
$1091.0 | 2023-09-17 | ||
| Enamine | EN300-1938585-0.5g |
3,3,4,4,4-pentafluoro-2-methylbutanal |
111160-49-7 | 0.5g |
$1247.0 | 2023-09-17 |
3,3,4,4,4-pentafluoro-2-methylbutanal 関連文献
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
111160-49-7 (3,3,4,4,4-pentafluoro-2-methylbutanal) 関連製品
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
